Aminosalicylate Sodium (CAS 6018-19-5 for the dihydrate), the sodium salt of 4-aminosalicylic acid (PAS), is a well-established bacteriostatic agent and chemical precursor primarily utilized in the formulation of second-line antitubercular therapeutics and specialized anti-inflammatory delivery systems. As an active pharmaceutical ingredient (API) and chemical building block, it is characterized by its high aqueous solubility, predictable dihydrate crystalline structure, and competitive inhibition of dihydropteroate synthase. For industrial buyers and formulators, the sodium salt provides distinct formulation advantages over the free acid form, offering higher aqueous solubility, reduced acidic degradation, and optimized dissolution kinetics required for high-dose delayed-release granules and liquid suspensions [1].
Substituting Aminosalicylate Sodium with the generic free acid (4-aminosalicylic acid) or alternative salts (such as calcium aminosalicylate) introduces severe formulation and stability bottlenecks. The free acid exhibits extremely poor aqueous solubility (~2 mg/mL) and creates highly acidic solutions (pH ~3.2) that rapidly catalyze its own decarboxylation into the toxic byproduct m-aminophenol. This degradation not only ruins batch purity but also causes severe gastrointestinal irritation in clinical applications. While calcium aminosalicylate mitigates some acidity, it offers inferior solubility compared to the sodium salt. Consequently, for applications requiring high-concentration liquid dosing, rapid dissolution, or stable delayed-release enteric coatings, the sodium dihydrate form is strictly required to prevent precipitation, ensure shelf-life stability, and maintain strict impurity limits [1].
The selection of the sodium salt over the free acid is primarily driven by a massive differential in aqueous solubility. Aminosalicylate Sodium achieves a solubility of approximately 1 gram per 2 mL of water (500 mg/mL) at room temperature. In contrast, 4-aminosalicylic acid (the free acid) dissolves at a rate of only 1 gram per 500 mL of water (2 mg/mL) [1]. This 250-fold increase in solubility is critical for manufacturing high-dose liquid formulations and ensuring rapid in vivo dissolution of delayed-release granules.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~500 mg/mL (1 g in 2 mL water) |
| Comparator Or Baseline | 4-Aminosalicylic acid (Free Acid): ~2 mg/mL (1 g in 500 mL water) |
| Quantified Difference | 250-fold higher aqueous solubility |
| Conditions | Aqueous solution at ambient room temperature |
Enables the formulation of high-concentration liquid suspensions and rapidly dissolving solid dosages that are impossible to achieve with the free acid.
4-Aminosalicylic acid is highly unstable in aqueous environments, where its naturally low pH (a saturated solution sits at pH 3.0–3.7) accelerates its decarboxylation into toxic m-aminophenol. Aminosalicylate Sodium, however, yields a buffered, near-neutral solution (pH 6.5–8.5 for a 2% aqueous solution) [1]. By maintaining this higher pH range, the sodium salt significantly retards the acid-catalyzed decarboxylation pathway, drastically reducing the accumulation of m-aminophenol during wet granulation, aqueous processing, and long-term storage.
| Evidence Dimension | Aqueous Solution pH and Degradation Potential |
| Target Compound Data | pH 6.5–8.5 (2% solution); retards acid-catalyzed decarboxylation |
| Comparator Or Baseline | Free Acid: pH 3.0–3.7 (saturated solution); rapid decarboxylation to m-aminophenol |
| Quantified Difference | Shift of ~3.5 to 4.5 pH units into a stable processing window |
| Conditions | Aqueous dissolution and storage |
Prevents the rapid formation of toxic degradation byproducts during aqueous processing, ensuring compliance with strict API impurity thresholds.
During bulk API manufacturing, the predictability of the crystal form is paramount. Aminosalicylate Sodium crystallizes reliably as a dihydrate (C7H6NNaO3 · 2H2O). Thermal analysis (TGA/DSC) demonstrates that this dihydrate form undergoes a controlled, predictable transition, releasing its two water molecules between 80–100 °C before reaching a distinct melting endotherm at 193 °C[1]. This stable hydration state prevents the unpredictable hygroscopic behavior often seen in anhydrous salts or poorly crystalline free acids, allowing for standardized drying, milling, and tableting parameters.
| Evidence Dimension | Thermal Transition and Hydration Stability |
| Target Compound Data | Predictable dehydration at 80–100 °C; stable dihydrate crystal lattice |
| Comparator Or Baseline | Anhydrous forms / Free acid: Susceptible to uncontrolled moisture uptake or thermal decomposition prior to melting |
| Quantified Difference | Controlled 16.43% weight loss corresponding exactly to 2 water molecules, with stable solid-state behavior |
| Conditions | Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) |
Provides a highly reproducible crystalline material that withstands the mechanical and thermal stresses of industrial milling and tableting.
While calcium aminosalicylate is occasionally used to avoid sodium loading, it presents significant solubility drawbacks for advanced formulations. The sodium salt is freely soluble (1 in 2 parts water), whereas the calcium salt is only sparingly to slightly soluble (often requiring >10 parts water) [1]. In the production of 60% w/w delayed-release enteric granules, the higher solubility of the sodium salt ensures that once the enteric coating dissolves in the neutral pH of the intestine, the active ingredient is released and absorbed rapidly, avoiding the poor dissolution kinetics associated with the calcium salt.
| Evidence Dimension | Relative Solubility for Enteric Release |
| Target Compound Data | Freely soluble (1 g in 2 mL) |
| Comparator Or Baseline | Calcium Aminosalicylate: Sparingly soluble (1 g in >10 mL) |
| Quantified Difference | Significantly higher dissolution rate upon enteric coating breach |
| Conditions | Neutral pH dissolution (simulated intestinal fluid) |
Ensures rapid and complete API release from delayed-release granule formulations, maximizing bioavailability.
Because of its 500 mg/mL aqueous solubility and stability at neutral pH, Aminosalicylate Sodium is the preferred API for manufacturing 60% w/w delayed-release enteric granules. The sodium salt ensures that the massive daily doses required for multi-drug resistant tuberculosis (MDR-TB) can be formulated compactly and will dissolve rapidly once the granules bypass the acidic environment of the stomach [1].
The 250-fold higher solubility of the sodium salt compared to the free acid makes it highly suited for liquid dosing. It allows formulators to create highly concentrated, pH-buffered (6.5–8.5) syrups or suspensions that avoid the severe gastrointestinal irritation and rapid decarboxylation associated with the free acid[2].
In chemical synthesis and drug development, the stable dihydrate form of Aminosalicylate Sodium serves as a reliable, highly pure precursor. Its predictable thermal behavior (dehydration at 80–100 °C) and solubility profile facilitate its use in synthesizing complex aminosalicylate derivatives, polymer conjugates, and targeted delivery systems for inflammatory bowel disease research [2].
Irritant